molecular formula C21H20ClFN4O2 B13947132 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide

2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide

Cat. No.: B13947132
M. Wt: 414.9 g/mol
InChI Key: UFYPEEFOJIZTTN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, fluoro, and pyrrolidinyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the intermediate with propionamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Hydroxylated quinazolinone derivatives.

    Substitution Products: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signal transduction pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide: Lacks the fluoro group, which may affect its biological activity.

    2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-4H-quinazolin-3-yl)propionamide: Lacks the pyrrolidinyl group, which may influence its binding affinity to molecular targets.

Uniqueness

The presence of both the fluoro and pyrrolidinyl groups in 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide contributes to its unique chemical properties and enhances its potential as a therapeutic agent. These functional groups can improve the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H20ClFN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H20ClFN4O2/c1-13(14-4-6-15(22)7-5-14)19(28)25-27-20(29)17-9-8-16(23)12-18(17)24-21(27)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28)

InChI Key

UFYPEEFOJIZTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)N=C2N4CCCC4

Origin of Product

United States

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